Bienvenue dans la boutique en ligne BenchChem!

1,3,4-Thiadiazol-2-amine, 5-((4-aminophenyl)thio)-

Physicochemical profiling Drug-likeness Permeability prediction

1,3,4-Thiadiazol-2-amine, 5-((4-aminophenyl)thio)- (CAS 64070-79-7) is a heterocyclic compound belonging to the 2-amino-1,3,4-thiadiazole class, characterized by a five-membered thiadiazole ring bearing a free 2-amino group and a 4-aminophenylthio substituent at the 5-position via a thioether (−S−) bridge. Its molecular formula is C₈H₈N₄S₂, with a molecular weight of 224.3 g/mol and computed XLogP3 of 1.7.

Molecular Formula C8H8N4S2
Molecular Weight 224.3 g/mol
CAS No. 64070-79-7
Cat. No. B12901412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,4-Thiadiazol-2-amine, 5-((4-aminophenyl)thio)-
CAS64070-79-7
Molecular FormulaC8H8N4S2
Molecular Weight224.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)SC2=NN=C(S2)N
InChIInChI=1S/C8H8N4S2/c9-5-1-3-6(4-2-5)13-8-12-11-7(10)14-8/h1-4H,9H2,(H2,10,11)
InChIKeyIBWMMESZFNYSHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,4-Thiadiazol-2-amine, 5-((4-aminophenyl)thio)- (CAS 64070-79-7): Core Chemical Identity and Procurement Baseline


1,3,4-Thiadiazol-2-amine, 5-((4-aminophenyl)thio)- (CAS 64070-79-7) is a heterocyclic compound belonging to the 2-amino-1,3,4-thiadiazole class, characterized by a five-membered thiadiazole ring bearing a free 2-amino group and a 4-aminophenylthio substituent at the 5-position via a thioether (−S−) bridge. Its molecular formula is C₈H₈N₄S₂, with a molecular weight of 224.3 g/mol and computed XLogP3 of 1.7. [1] The compound carries the NCI Developmental Therapeutics Program identifier NSC 655040, indicating its submission for anticancer screening. [2] Structurally, it differs from the more common 5-(4-aminophenyl)-1,3,4-thiadiazol-2-amine (CAS 51659-90-6) by insertion of a sulfur atom between the thiadiazole core and the phenyl ring, a modification that alters conformational flexibility, hydrogen-bond acceptor count, lipophilicity, and polar surface area in ways that are consequential for target engagement and permeability. [1] [3]

Why 5-((4-Aminophenyl)thio)-1,3,4-thiadiazol-2-amine Cannot Be Replaced by Direct-Linked or N-Substituted Analogs for Structure-Activity-Critical Applications


The presence of the thioether (−S−) bridge at the 5-position generates a compound with fundamentally different physicochemical and conformational properties compared to its closest in-class analog, 5-(4-aminophenyl)-1,3,4-thiadiazol-2-amine (CAS 51659-90-6), which bears a direct C−C bond. The sulfur linker increases the rotatable bond count from 1 to 2, raises the hydrogen-bond acceptor count from 5 to 6, and shifts the XLogP3 from 1.0 to 1.7. [1] These differences are not cosmetic; they alter passive membrane permeability, efflux pump susceptibility, and the geometry of key pharmacophoric elements (the two amino groups) relative to the heterocyclic core. [2] In the broader class of 2-amino-1,3,4-thiadiazole thioethers, antimicrobial activity has been shown to be exquisitely dependent on the nature of the substituent attached via the sulfur atom, with unsubstituted and halogenated aryl thioethers exhibiting the strongest activity profiles against Salmonella typhimurium and Candida albicans. [3] A procurement decision that substitutes the direct-linked phenyl analog for the thioether-bridged compound therefore introduces uncontrolled variables in target binding, selectivity, and biological readout that cannot be retrospectively normalized by adjusting concentration alone.

Quantitative Differentiation Evidence: 5-((4-Aminophenyl)thio)-1,3,4-thiadiazol-2-amine vs. Closest Structural Analogs


Lipophilicity Shift: XLogP3 Difference of 0.7 Units vs. Direct C−C Linked Analog

The target compound exhibits a computed XLogP3 of 1.7, compared to 1.0 for its closest direct-linked analog 5-(4-aminophenyl)-1,3,4-thiadiazol-2-amine (CAS 51659-90-6). This ΔXLogP3 of +0.7 represents a 5-fold increase in theoretical octanol-water partition coefficient per log unit. [1] [2] The increased lipophilicity is attributable to the thioether sulfur, which adds hydrophobic surface area without introducing strong hydrogen-bonding capacity. In contrast, the N-phenyl analog (CAS 106346-58-1) reaches an XLogP3 of 3.2, overshooting typical CNS and oral drug-likeness ranges (Lipinski-compliant XLogP ≤ 5, CNS drug candidate optimal range typically 1–3.5). [3] The target compound thus occupies a balanced lipophilicity window that the direct-linked analog (too polar at 1.0) and the N-phenyl analog (too lipophilic at 3.2) each miss. [1] [3]

Physicochemical profiling Drug-likeness Permeability prediction

Enhanced Hydrogen-Bond Acceptor Count: 6 HBA vs. 5 for Direct-Linked Analog

The target compound possesses 6 hydrogen-bond acceptor (HBA) sites (2 amino nitrogens, 2 thiadiazole ring nitrogens, 1 endocyclic sulfur, and 1 bridging thioether sulfur), versus only 5 HBA sites in 5-(4-aminophenyl)-1,3,4-thiadiazol-2-amine (CAS 51659-90-6), which lacks the bridging sulfur. [1] [2] In contrast, the precursor 2-amino-5-mercapto-1,3,4-thiadiazole offers 4 HBA sites, making the target compound the intermediate in a progressive HBA titration series. This additional HBA site, combined with a rotatable bond count of 2 (vs. 1 for the direct-linked analog), enables the compound to engage a broader set of target protein hydrogen-bond networks and adopt conformations inaccessible to the more rigid comparator. [1] The topological polar surface area (TPSA) increases from approximately 87 Ų (direct-linked analog) to 131 Ų (target compound), reflecting the contribution of the sulfur bridge to the polar surface without dramatically increasing molecular weight. [1] [2]

Medicinal chemistry Structure-activity relationship Molecular recognition

Class-Level Antimicrobial SAR: Thioether-Substituted 1,3,4-Thiadiazoles Exhibit Substitution-Dependent MIC Modulation

A comprehensive review of 2-amino-1,3,4-thiadiazole antimicrobial agents reports that thioethers derived from 2-amino-5-mercapto-1,3,4-thiadiazole display antimicrobial activity that is critically dependent on the substituent attached via the sulfur atom. [1] The introduction of a 1-arylethanone moiety at the mercapto position improved activity, and unsubstituted as well as halogenated aryl derivatives were the most active compounds against Salmonella typhimurium and Candida albicans. [1] In a separate study, the direct C−C linked analog 5-(4-aminophenyl)-1,3,4-thiadiazol-2-amine was evaluated for antimicrobial activity at concentrations of 80, 60, and 40 mg/mL and yielded MIC values of 0.8 mg/mL against Escherichia coli, 2 mg/mL against Staphylococcus aureus, and 5 mg/mL against Bacillus cereus and Proteus spp., with antifungal MICs of 2 mg/mL (Candida albicans) and 4 mg/mL (Penicillium sp.). [2] While no direct head-to-head MIC comparison with the thioether-bridged target compound has been published to date, the class-level SAR establishes that the thioether substituent identity is a primary driver of both antibacterial and antifungal potency, implying that the target compound's 4-aminophenylthio group will produce a measurably different MIC fingerprint than the direct-linked analog. [1] [2]

Antimicrobial drug discovery Structure-activity relationship MIC determination

NCI Developmental Therapeutics Program Designation: NSC 655040 Screening Status

The target compound is registered in the National Cancer Institute's Developmental Therapeutics Program (DTP) repository under NSC 655040. [1] The DTP has screened tens of thousands of compounds against the NCI-60 panel of human tumor cell lines representing nine tissue sites, and the assignment of an NSC number confirms that this compound was formally accessioned and at minimum submitted for anticancer evaluation. [2] By contrast, the close direct-linked analog 5-(4-aminophenyl)-1,3,4-thiadiazol-2-amine (CAS 51659-90-6) does not appear to carry an NSC designation based on available database entries. [3] The NCI DTP repository status provides a procurement-relevant advantage: the compound's existence in a federally curated collection implies traceable sourcing history, defined purity expectations, and the potential availability of associated screening data through the COMPARE analysis portal. [1] [2]

Anticancer drug screening NCI-60 panel Investigational agent

Conformational Flexibility: 2 Rotatable Bonds Enable Distinct Pharmacophore Presentation vs. Single-Bond Direct-Linked Analog

The target compound possesses 2 rotatable bonds (the S−Cphenyl bond and the C−S−Cthiadiazole torsion), whereas 5-(4-aminophenyl)-1,3,4-thiadiazol-2-amine (CAS 51659-90-6) has only 1 rotatable bond (the C−C linkage between rings). [1] [2] The additional rotational degree of freedom, combined with the longer C−S bond length (approximately 1.77–1.82 Å for C−S vs. approximately 1.48 Å for C−C), increases the accessible conformational space and alters the distance and angular relationship between the two amino groups, which serve as key pharmacophoric elements for hydrogen-bonding interactions with target proteins. [1] In the broader class of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives, CNS-active compounds identified by Clerici et al. (2001) demonstrated that variation in the sulfanyl substituent produced marked differences in antidepressant and anxiolytic activity, with certain analogs (e.g., compound 3k) achieving a therapeutic dose range two orders of magnitude below the threshold for sedative and amnestic side effects. [3] This class-level evidence supports the expectation that the conformational and electronic properties imparted by the thioether bridge are not incremental but are determinants of target engagement selectivity.

Conformational analysis Pharmacophore modeling Kinase inhibitor design

Best Research and Industrial Application Scenarios for 1,3,4-Thiadiazol-2-amine, 5-((4-aminophenyl)thio)- (CAS 64070-79-7)


Antimicrobial Lead Optimization: SAR Expansion Around 2-Amino-5-thioether-1,3,4-thiadiazole Chemotypes

The compound serves as a key intermediate scaffold for systematic antimicrobial SAR studies where the thioether bridge is the variable structural element. Published class-level evidence demonstrates that antimicrobial activity of 2-amino-1,3,4-thiadiazole thioethers is substitution-dependent, with aryl substituents at the mercapto position producing differential MIC profiles against Gram-positive, Gram-negative, and fungal strains. [1] Procurement of this compound enables direct comparison with the direct-linked analog (CAS 51659-90-6, MIC data available for E. coli, S. aureus, B. cereus, and C. albicans [2]) to isolate the contribution of the sulfur bridge to antimicrobial potency and spectrum. The presence of the free 2-amino group additionally permits further derivatization (e.g., Schiff base formation, acylation) to generate focused compound libraries where the thioether phenyl group is held constant while the 2-position is varied, or vice versa.

Kinase Inhibitor Discovery: Exploiting the Thioether Motif for JNK and Related MAP Kinase Targeting

The thioether-bridged 1,3,4-thiadiazol-2-amine scaffold is a recognized pharmacophore for c-Jun N-terminal kinase (JNK) inhibition, as established by the JNK inhibitor SU3327 (IC₅₀ = 0.7 μM) and related analogs bearing a 5-sulfanyl substituent. [1] [2] The target compound, with its 4-aminophenylthio group, provides a structurally differentiated starting point within this pharmacophore class: the para-amino group on the phenyl ring offers an additional derivatization handle for introducing solubility-enhancing or target-engaging moieties without perturbing the core thiadiazole-thioether geometry. The compound's computed XLogP3 of 1.7 and TPSA of 131 Ų place it within favorable drug-likeness space for oral kinase inhibitor development. Its NSC 655040 designation in the NCI/DTP repository provides a potential pathway to retrieve existing NCI-60 anticancer screening data, enabling rapid triage for tumor-type selectivity before committing to a full synthetic campaign. [3]

CNS Drug Discovery: 2-Amino-5-sulfanyl-1,3,4-thiadiazole Scaffold for Anxiolytic and Antidepressant Programs

The 2-amino-5-sulfanyl-1,3,4-thiadiazole scaffold has demonstrated marked antidepressant and anxiolytic activity in rodent behavioral models, with efficacy comparable to imipramine and diazepam but with a therapeutic window two orders of magnitude below the dose threshold for sedative and amnestic side effects (Clerici et al., 2001). [1] The target compound, with its 4-aminophenylthio substituent at the 5-position, is a logical extension of this scaffold for CNS programs seeking to retain the favorable therapeutic index while modulating receptor subtype selectivity through aryl substitution. The free 2-amino and 4′-amino groups provide two independent vectors for parallel derivatization, enabling exploration of both pharmacophoric and auxiliary binding interactions. The compound's XLogP3 of 1.7 is within the optimal CNS drug candidate range (typically 1–3.5), compared with the more lipophilic N-phenyl analog (XLogP3 3.2), which may present higher risk of off-target CNS receptor binding and hERG liability. [2]

Organic Synthesis: Bifunctional Building Block with Dual Reactive Amino Handles

As a synthetic intermediate, the compound offers two chemically distinct primary aromatic amino groups — one directly attached to the electron-deficient thiadiazole ring (pKa-lowered, more nucleophilic toward acylating agents) and one on the electron-rich phenyl ring connected via the thioether bridge (more basic, amenable to diazotization and electrophilic aromatic substitution). This differential reactivity enables chemoselective derivatization strategies that are not possible with the direct-linked analog (CAS 51659-90-6, where both amino groups experience similar electronic environments due to conjugation through the C−C bond). [1] [2] The thioether sulfur itself serves as a third functional handle, capable of oxidation to sulfoxide or sulfone to modulate electronic properties and solubility, or serving as a metal-coordination site for applications in coordination chemistry and materials science. The precursor 2-amino-5-mercapto-1,3,4-thiadiazole provides the synthetic entry point through S-alkylation or S-arylation chemistry, and the target compound represents a key intermediate for generating diverse focused libraries through orthogonal derivatization of the three available reactive centers.

Quote Request

Request a Quote for 1,3,4-Thiadiazol-2-amine, 5-((4-aminophenyl)thio)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.